molecular formula C17H17F3N4O2S B3139667 N-ethyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide CAS No. 477853-01-3

N-ethyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide

Cat. No. B3139667
CAS RN: 477853-01-3
M. Wt: 398.4 g/mol
InChI Key: ZLGWBPSBPLAVJZ-UHFFFAOYSA-N
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Description

N-ethyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H17F3N4O2S and its molecular weight is 398.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications

Research into compounds similar to N-ethyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide has highlighted their utility in the synthesis of heterocyclic compounds. For instance, the synthesis of pyridazine and pyridazone analogues involves methods that may be applicable to the compound , utilizing β-aroylpropionic acid derivatives and hydrazine derivatives (Jakhmola et al., 2016). This synthesis pathway is crucial for creating compounds with varied biological activities, especially those related to the cardiovascular system.

Biological Activities

The antioxidant capacity of certain compounds, assessed through ABTS/PP Decolorization Assay, may provide insights into the potential biological activities of this compound (Ilyasov et al., 2020). This kind of study suggests that the compound could have antioxidant properties, potentially contributing to its biological relevance.

Optoelectronic Applications

The exploration of functionalized quinazolines and pyrimidines for optoelectronic materials underscores the potential of this compound in material science (Lipunova et al., 2018). Compounds with quinazoline or pyrimidine rings have been reported to exhibit significant electroluminescent properties, suggesting that similar compounds could be valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

While the exact mechanism of action for this compound is not clear, it’s worth noting that compounds with similar structures, known as benzanilides, have been found to be involved in neurotransmitter production .

properties

IUPAC Name

1-ethyl-3-[[6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2S/c1-2-21-16(27)23-22-15(26)12-6-7-14(25)24(10-12)9-11-4-3-5-13(8-11)17(18,19)20/h3-8,10H,2,9H2,1H3,(H,22,26)(H2,21,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGWBPSBPLAVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-ethyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide
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N-ethyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide
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N-ethyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide
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N-ethyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide
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N-ethyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide
Reactant of Route 6
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N-ethyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide

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